Superior MCL-1 Binding Affinity of Murizatoclax Compared to Other Clinical-Stage MCL-1 Inhibitors
Murizatoclax demonstrates higher binding affinity for MCL-1 than other clinical-stage MCL-1 inhibitors, including its predecessor AMG 176 (tapotoclax) and competitor AZD5991, based on direct comparative in vitro binding assays [1]. The 4-fold improvement in Ki relative to AMG 176 and 13-fold improvement relative to AZD5991 (Kd) translates to enhanced target engagement at lower concentrations, a critical parameter for cellular potency and potential therapeutic index.
| Evidence Dimension | MCL-1 binding affinity (Ki or Kd) |
|---|---|
| Target Compound Data | Ki = 0.015 nM (15 pM) |
| Comparator Or Baseline | AMG 176 (tapotoclax): Ki = 0.06 nM; AZD5991: Kd = 0.2 nM |
| Quantified Difference | 4-fold greater affinity than AMG 176; 13-fold greater than AZD5991 |
| Conditions | Fluorescence polarization competitive binding assay |
Why This Matters
Higher binding affinity enables lower effective concentrations in cellular and in vivo assays, reducing the risk of off-target effects and improving the likelihood of achieving a robust pharmacodynamic response.
- [1] Kotschy A, et al. Table 3: BH3-mimetic target affinities. In: Mechanisms of apoptosis modulation in cancer therapy. 2024. View Source
